![molecular formula C18H15N5O2 B14382398 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid CAS No. 88282-01-3](/img/structure/B14382398.png)
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound characterized by its unique triazine ring structure
Métodos De Preparación
The synthesis of 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, catalysts like palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction . Major products formed from these reactions include various substituted triazine derivatives and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring structure allows it to bind to metal ions, forming stable complexes that can influence various biochemical processes . Additionally, its hydrazinylidene group can participate in redox reactions, contributing to its biological activities .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific triazine ring and hydrazinylidene group. Similar compounds include:
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: Used in coordination chemistry and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
88282-01-3 |
|---|---|
Fórmula molecular |
C18H15N5O2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-12(17(24)25)20-22-18-19-15(13-8-4-2-5-9-13)16(21-23-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,24,25)(H,19,22,23) |
Clave InChI |
QRQRESGSKXWLJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
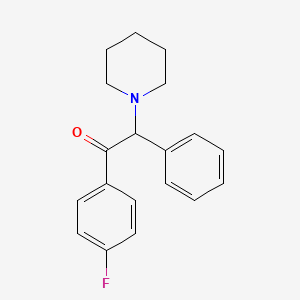
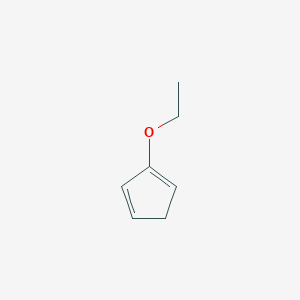
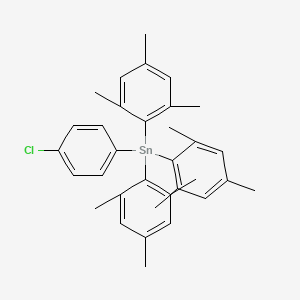
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
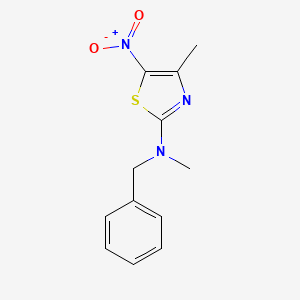
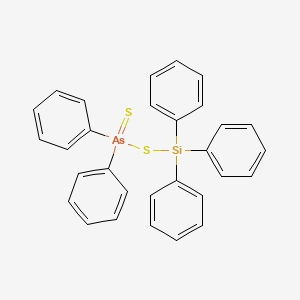

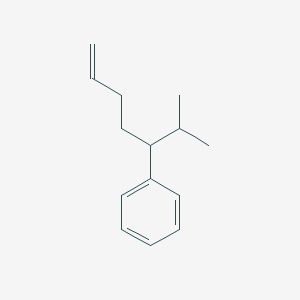
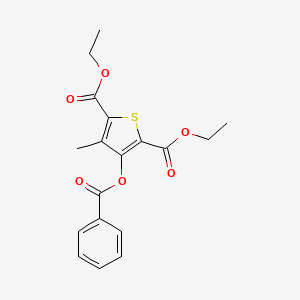
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![{3,5-Dinitro-2-[(trimethylsilyl)oxy]phenyl}(phenyl)iodanium chloride](/img/structure/B14382386.png)
